N-Formylacetamide
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Overview
Description
N-Formylacetamide is an organic compound with the molecular formula C3H5NO2. It is a formamide derivative where the formyl group is attached to the nitrogen atom of acetamide. This compound is of interest due to its applications in organic synthesis and its presence in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formylacetamide can be synthesized through several methods. One common approach involves the formylation of acetamide using formic acid or formyl chloride. Another method includes the reaction of acetamide with formic acid under reflux conditions . Additionally, mechanochemical methods have been developed to prepare N-formylated amines, including this compound, under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of acetamide with formic acid in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Formylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to simpler amides.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various formylated and acetylated amines, which are useful intermediates in organic synthesis .
Scientific Research Applications
N-Formylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Formylacetamide involves its interaction with various molecular targets. It can act as a formylating agent, transferring the formyl group to other molecules. This process is crucial in the synthesis of formylated compounds, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
N-Formylmethionine: Used in protein synthesis initiation.
N-Formylglycine: Involved in enzymatic reactions.
N-Formylalanine: Utilized in peptide synthesis.
Uniqueness: N-Formylacetamide is unique due to its specific structure and reactivity. It serves as a versatile intermediate in various chemical reactions and has distinct applications in different fields of research .
Properties
IUPAC Name |
N-formylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-3(6)4-2-5/h2H,1H3,(H,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJQAVHEGLQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497062 |
Source
|
Record name | N-Formylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21163-79-1 |
Source
|
Record name | N-Formylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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